N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(3-methylbutyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)10-11-21-19(23)20(24)22-13-18(17-5-4-12-27-17)28(25,26)16-8-6-15(3)7-9-16/h4-9,12,14,18H,10-11,13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMDGPZYRGGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC(C)C)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring. One common approach is the Friedel-Crafts acylation of furan with 4-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Benzenesulfonyl Groups
Compound A : N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide
- Key Difference : The 4-methylbenzenesulfonyl group in the target compound is replaced with a 4-fluorobenzenesulfonyl group.
Compound B : N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
- Key Differences :
- Incorporates a 1,3-oxazinan heterocycle instead of an ethyl chain.
- Substitutes 4-methylbenzenesulfonyl with 4-chlorobenzenesulfonyl .
- Uses a 2-methylpropyl (isobutyl) group instead of 3-methylbutyl.
- Impact : The oxazinan ring may enhance conformational rigidity, while the chlorine substituent increases steric bulk and alters electronic properties .
Analogs with Heterocyclic Modifications
Compound C : N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide
- Key Differences :
- Features a 1,3-oxazinan ring and 4-fluoro-2-methylbenzenesulfonyl group.
- Replaces the 3-methylbutyl group with a furan-2-ylmethyl substituent.
- Impact : The dual substituents (fluoro and methyl) on the benzene ring may improve binding specificity in enzyme interactions, while the furanmethyl group reduces lipophilicity compared to 3-methylbutyl .
Compound D : N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide
- Key Differences :
- Lacks the benzenesulfonyl group entirely, substituting it with a 4-methylbenzyl moiety.
Comparison Table: Structural and Functional Attributes
Implications for Bioactivity
- Electron-withdrawing groups (e.g., fluoro, chloro) on the benzenesulfonyl moiety may enhance enzyme inhibition by stabilizing interactions with catalytic sites.
- Heterocycles like 1,3-oxazinan could improve target selectivity due to conformational constraints.
- Lipophilic groups (e.g., 3-methylbutyl) may increase membrane permeability but reduce aqueous solubility .
Q & A
Basic: What are the standard synthetic routes for N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(3-methylbutyl)ethanediamide?
The synthesis typically involves a multi-step sequence:
- Step 1 : Sulfonation of the furan-2-yl ethyl intermediate using 4-methylbenzenesulfonyl chloride under anhydrous conditions to introduce the sulfonyl group .
- Step 2 : Amide coupling between the sulfonated intermediate and 3-methylbutylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the ethanediamide backbone .
- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .
Basic: How is the structural integrity of this compound validated in academic research?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the furan (δ 6.2–7.4 ppm), sulfonyl (δ 3.1–3.3 ppm), and amide (δ 7.8–8.2 ppm) groups .
- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₃₁N₂O₅S: 483.1921) .
- X-ray crystallography : For resolving stereochemical ambiguities, particularly at the chiral centers .
Basic: What preliminary biological assays are recommended to screen its activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM to identify IC₅₀ values .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors like GPCRs .
Advanced: How can researchers optimize the synthesis yield and scalability?
Critical parameters include:
- Solvent selection : Use DMF or dichloromethane for sulfonation to enhance solubility and reduce side reactions .
- Catalyst optimization : Replace EDC with HATU for higher coupling efficiency (yields >85% vs. 70% with EDC) .
- Temperature control : Maintain −20°C during sulfonation to prevent sulfonyl group hydrolysis .
Advanced: What computational methods are used to predict its reactivity and target interactions?
- Density Functional Theory (DFT) : To model electrophilic sites (e.g., sulfonyl oxygen) for nucleophilic attack .
- Molecular docking (AutoDock Vina) : Predict binding modes with enzymes like COX-2, focusing on hydrogen bonding with the amide group .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Comparative structural analysis : Evaluate substituent effects using analogs (e.g., replacing 4-methylbenzenesulfonyl with 4-chloro derivatives) to isolate activity contributors .
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- In vivo validation : Compare pharmacokinetics in murine models to confirm in vitro findings .
Advanced: What experimental designs elucidate its mechanism of enzyme inhibition?
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Site-directed mutagenesis : Modify key residues (e.g., Ser530 in COX-2) to test binding dependency .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .
Advanced: How does structural modification impact its biological specificity?
- Case study : Replacing the 3-methylbutyl group with a phenylpropyl chain increases affinity for tyrosine kinases but reduces solubility .
- Functional group swaps : Substituting furan with thiophene enhances metabolic stability but lowers COX-2 inhibition .
- SAR tables : Systematically correlate substituents (e.g., sulfonyl vs. carbonyl) with IC₅₀ values to guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
